methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
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Overview
Description
Methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate: is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazo[5,1-c][1,4]oxazine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazole ring.
Cyclization to Form the Oxazine Ring: The imidazole intermediate is then subjected to cyclization with an appropriate reagent to form the oxazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chloro-phenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid: Similar structure but with a chloro substituent.
Other Imidazole Derivatives: Compounds with similar imidazole ring systems but different substituents.
Uniqueness
Methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is unique due to its specific combination of the imidazo[5,1-c][1,4]oxazine ring system and the phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 6-phenyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)13-11-8-19-12(7-16(11)9-15-13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDQDOKTCDZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COC(CN2C=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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